Cas no 1534840-48-6 (Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-)

Technical Introduction: Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- is a brominated bicyclic hydrocarbon featuring a unique strained ring structure, which imparts reactivity useful in synthetic organic chemistry. The presence of a bromomethyl group and an isopropyl substituent at the 3-position enhances its versatility as an intermediate for functionalization or cross-coupling reactions. Its rigid bicyclic framework offers steric constraints that can influence selectivity in cycloadditions or polymerization processes. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials, where its structural motifs contribute to tailored molecular architectures. High purity and stability under controlled conditions ensure consistent performance in demanding synthetic applications.
Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- structure
1534840-48-6 structure
Product Name:Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-
CAS No:1534840-48-6
MF:C10H17Br
MW:217.145982503891
CID:5283091
Update Time:2025-06-15

Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-
    • Inchi: 1S/C10H17Br/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3
    • InChI Key: RIJDBKJLVPPZFG-UHFFFAOYSA-N
    • SMILES: C12C(C1)CC(CBr)(C(C)C)C2

Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-676444-0.05g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
0.05g
$1020.0 2023-05-29
Enamine
EN300-676444-0.1g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
0.1g
$1068.0 2023-05-29
Enamine
EN300-676444-0.25g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
0.25g
$1117.0 2023-05-29
Enamine
EN300-676444-0.5g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
0.5g
$1165.0 2023-05-29
Enamine
EN300-676444-1.0g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
1g
$1214.0 2023-05-29
Enamine
EN300-676444-2.5g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
2.5g
$2379.0 2023-05-29
Enamine
EN300-676444-5.0g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
5g
$3520.0 2023-05-29
Enamine
EN300-676444-10.0g
3-(bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6
10g
$5221.0 2023-05-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01032726-1g
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
1534840-48-6 95%
1g
¥5971.0 2023-04-10

Additional information on Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)-

Research Briefing on Bicyclo[3.1.0]hexane, 3-(bromomethyl)-3-(1-methylethyl)- (CAS: 1534840-48-6) in Chemical Biology and Pharmaceutical Applications

Bicyclo[3.1.0]hexane derivatives have garnered significant attention in recent years due to their unique structural properties and potential applications in drug discovery and chemical biology. Among these, the compound 3-(bromomethyl)-3-(1-methylethyl)-bicyclo[3.1.0]hexane (CAS: 1534840-48-6) has emerged as a promising scaffold for the development of novel therapeutic agents. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, reactivity, and biological relevance.

Recent studies have highlighted the synthetic versatility of 1534840-48-6, particularly in the construction of complex molecular architectures. The bromomethyl group at the 3-position serves as a key functional handle for further derivatization, enabling the introduction of diverse pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient coupling of this scaffold with heterocyclic moieties, yielding compounds with potent activity against kinase targets. The isopropyl substituent at the same position was found to enhance steric stability, a critical factor in optimizing drug-like properties.

In the realm of chemical biology, researchers have exploited the strained bicyclic system of 1534840-48-6 to develop covalent protein modifiers. The electrophilic nature of the bromomethyl group allows for selective modification of cysteine residues, as evidenced in a recent Nature Chemical Biology publication. This approach has been successfully applied to the development of activity-based probes for studying enzyme mechanisms, particularly in the context of inflammatory pathways. The compound's unique geometry also facilitates selective target engagement, reducing off-target effects common to less constrained structures.

From a pharmaceutical perspective, the metabolic stability of bicyclo[3.1.0]hexane derivatives has been a focal point of investigation. Comparative studies with cyclohexane analogs have shown that 1534840-48-6 exhibits improved resistance to cytochrome P450-mediated oxidation, a finding with significant implications for drug design. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that derivatives of this scaffold maintain favorable pharmacokinetic properties while offering enhanced three-dimensionality compared to flat aromatic systems.

The latest structural-activity relationship (SAR) studies reveal that modifications to the 1534840-48-6 core can dramatically influence biological activity. A 2024 report in ACS Central Science described the development of antiviral agents based on this scaffold, where strategic functionalization of the bromomethyl group yielded compounds with nanomolar potency against RNA viruses. The constrained geometry was shown to be critical for mimicking natural nucleoside conformations while avoiding metabolic liabilities associated with flexible analogs.

Looking forward, the unique properties of 1534840-48-6 position it as a valuable building block for fragment-based drug discovery. Its combination of synthetic accessibility, three-dimensional character, and derivatization potential makes it particularly attractive for addressing challenging biological targets. Ongoing research is exploring its application in targeted protein degradation, where the scaffold's rigidity may offer advantages in the design of proteolysis-targeting chimeras (PROTACs). As the field continues to explore beyond flat aromatic systems, bicyclo[3.1.0]hexane derivatives like 1534840-48-6 are likely to play an increasingly important role in medicinal chemistry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.